N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, dichlorobenzylthio, oxo, and nitrobenzamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-Amino-2-[(2,4-dichlorobenzyl)sulfanyl]-6-oxo-1,6-dihydro-5-pyrimidinyl}-3,4-difluorobenzamide
- 4-Amino-N’-[(Z)-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}methylene]-1,2,5-oxadiazole
Uniqueness
Compared to similar compounds, N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorobenzylthio and nitrobenzamide groups, in particular, contribute to its potential as a versatile reagent and therapeutic agent .
Properties
Molecular Formula |
C19H15Cl2N5O4S |
---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
N-[4-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C19H15Cl2N5O4S/c1-9-12(3-2-4-14(9)26(29)30)17(27)23-15-16(22)24-19(25-18(15)28)31-8-10-5-6-11(20)7-13(10)21/h2-7H,8H2,1H3,(H,23,27)(H3,22,24,25,28) |
InChI Key |
BKILHEFGSCSRLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(N=C(NC2=O)SCC3=C(C=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
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